molecular formula C7H8O5 B3325367 Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 21053-90-7

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No. B3325367
CAS RN: 21053-90-7
M. Wt: 172.13 g/mol
InChI Key: NXSHHTJWIOPOBF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound . It is a versatile compound used in scientific research and exhibits diverse applications, such as drug synthesis, organic reactions, and catalysis.


Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate involves the reaction of a malonic ester with chloroacetyl chloride . This reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 10-12°C for 1 hour, followed by 40-45°C for another hour .

Scientific Research Applications

Synthesis of 4-Hydroxy-2-quinolones

This compound is used in the synthesis of 4-Hydroxy-2-quinolones . These are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Preparation of 3,5-diaryl-6-carbethoxycyclohexanones

It is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones . These are efficient synthons in building spiro compounds .

Synthesis of Benzisoxazoles

This compound is also used as an intermediate in the synthesis of benzisoxazoles .

Synthesis of Carbazole Derivatives

It is used in the synthesis of carbazole derivatives .

Anti-Cancer Properties

A study aimed to investigate the anti-cancer properties of compounds containing the furan-3-carboxylate core. They utilized Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate as a starting material and successfully synthesized an analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which exhibited anti-proliferative and apoptosis-inducing effects in human leukemia cells.

Induction of Apoptosis

The compound -4,5-dihydrofuran-3-carboxylate (JOT01007) has also been revealed to induce apoptosis in mouse leukemia (WEHI-3) and human cervical cancer (CaSki) cell lines . It activates BCL2 antagonist/killer 1, poly(ADP‐ribose) polymerase 1 and caspase-3, resulting in apoptosis and inhibiting the migration of human cells .

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as Ethyl 4-hydroxy-2-oxo-2,5-dihydro-3-furancarboxylate, primarily targets promyelocytic leukemia HL-60 cells . These cells are a type of cancer cell that is often used in research to study the effects of various compounds on cell survival, cell cycle profile, and apoptosis .

Mode of Action

The compound interacts with its targets by inducing apoptosis , a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . Additionally, the compound upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein . These interactions result in changes in the cell cycle profile, leading to a reduction in cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can trigger apoptosis. The compound also decreases the mitochondrial membrane potential , which is a critical event in the early phases of cell apoptosis .

Result of Action

The primary result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound’s action also results in an increase in intracellular Ca2+ and ROS production, a decrease in mitochondrial membrane potential, and changes in the expression levels of Bax and Bcl-2 .

properties

IUPAC Name

ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHHTJWIOPOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716413
Record name Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

CAS RN

21053-90-7
Record name Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

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